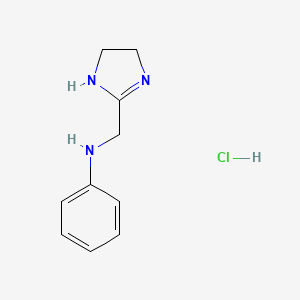

Phenamazoline hydrochloride

Beschreibung

Phenamazoline hydrochloride (CAS 501-62-2) is an antibiotic compound with the molecular formula C₁₀H₁₃N₃·HCl . Its chemical structure, as defined by the Pharmaceurical Forum (2006), is N-((4,5-Dihydro-1H-imidazol-2-yl)methyl)aniline hydrochloride, featuring an imidazole ring linked to an aniline group via a methyl bridge . This compound is part of a broader class of nitrogen-containing heterocyclic compounds, which often exhibit diverse pharmacological properties.

Eigenschaften

CAS-Nummer |

24359-77-1 |

|---|---|

Molekularformel |

C10H14ClN3 |

Molekulargewicht |

211.69 g/mol |

IUPAC-Name |

N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;hydrochloride |

InChI |

InChI=1S/C10H13N3.ClH/c1-2-4-9(5-3-1)13-8-10-11-6-7-12-10;/h1-5,13H,6-8H2,(H,11,12);1H |

InChI-Schlüssel |

FECXJYAEMGXEBA-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN=C(N1)CNC2=CC=CC=C2.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Phenamazolinhydrochlorid umfasst typischerweise die Reaktion von Benzoxazinon-Derivaten mit geeigneten Aminen unter kontrollierten Bedingungen. Die Reaktion wird in Gegenwart von Eisessig und geschmolzenem Natriumacetat durchgeführt .

Industrielle Produktionsmethoden: Die industrielle Produktion von Phenamazolinhydrochlorid beinhaltet die großtechnische Synthese unter Verwendung ähnlicher Methoden, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Der Prozess umfasst strenge Qualitätskontrollen, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Degradation and Stability

Naphazoline hydrochloride undergoes decomposition under specific conditions:

Degradation Pathways

-

Thermal Decomposition : Begins above 255°C, producing carbon monoxide, nitrogen oxides, and phosgene .

-

Photolysis : Prolonged exposure to light accelerates degradation; storage in dark, inert atmospheres is recommended .

-

Hydrolysis : Stable in acidic conditions (pH 4.0–6.0) but degrades in strongly alkaline or oxidizing environments .

Stability Data

| Parameter | Value |

|---|---|

| pH (1% aqueous solution) | 5.0–6.6 |

| Shelf Life | 24 months at room temperature |

| Hygroscopicity | High; requires desiccated storage |

Reactivity with Functional Groups

The imidazoline ring and naphthyl group drive its chemical behavior:

Key Reactions

-

Protonation/Deprotonation :

-

Substitution Reactions :

-

Reacts with alkyl halides or acyl chlorides at the secondary amine site (e.g., forming quaternary ammonium derivatives).

-

-

Oxidation :

Biological Interactions

While primarily pharmacological, these interactions involve molecular-level chemistry:

Wissenschaftliche Forschungsanwendungen

Phenamazolinhydrochlorid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Reagenz in der organischen Synthese zur Herstellung verschiedener Derivate verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Signalwege.

Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung von Erkrankungen, die mit einer Verengung der Blutgefäße einhergehen.

Industrie: Wird bei der Herstellung von Arzneimitteln und anderen chemischen Produkten verwendet.

5. Wirkmechanismus

Phenamazolinhydrochlorid entfaltet seine Wirkung durch Stimulation von α-adrenergen Rezeptoren, was zu einer Vasokonstriktion führt. Diese Wirkung reduziert den Blutfluss zu bestimmten Bereichen, was bei der Reduktion von Schwellungen und Verstopfungen hilfreich sein kann. Zu den molekularen Zielstrukturen der Verbindung gehören die α-1-adrenergen Rezeptoren, die eine entscheidende Rolle bei ihren vasokonstriktiven Eigenschaften spielen .

Ähnliche Verbindungen:

Antazolin: Ein weiteres Antazolin-Derivat mit ähnlichen vasokonstriktiven Eigenschaften.

Phenylephrin: Ein Sympathomimetikum, das wegen seiner vasokonstriktiven Wirkung eingesetzt wird.

Oxymetazolin: Bekannt für seine Verwendung in Nasentropfen wegen seiner vasokonstriktiven Wirkung.

Einzigartigkeit: Phenamazolinhydrochlorid ist einzigartig in seiner spezifischen molekularen Struktur, die es ihm ermöglicht, effektiv mit α-adrenergen Rezeptoren zu interagieren. Seine Kombination aus vasokonstriktiven Eigenschaften und chemischer Stabilität macht es zu einer wertvollen Verbindung sowohl in der Forschung als auch in medizinischen Anwendungen .

Wirkmechanismus

Phenamazoline hydrochloride exerts its effects by stimulating alpha-adrenergic receptors, leading to vasoconstriction. This action reduces blood flow to specific areas, which can be beneficial in reducing swelling and congestion. The compound’s molecular targets include the alpha-1 adrenergic receptors, which play a crucial role in its vasoconstrictive properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares Phenamazoline hydrochloride with structurally or functionally related compounds, focusing on molecular properties, therapeutic uses, and key structural features:

| Compound Name | CAS Number | Molecular Formula | Therapeutic Use | Key Structural Features |

|---|---|---|---|---|

| This compound | 501-62-2 | C₁₀H₁₃N₃·HCl | Antibiotic | Imidazole ring, aniline group, methyl bridge |

| Phenacridane Chloride | 3131-8-6 | C₂₆H₂₈NOCl | Antibiotic | Larger aromatic structure, chloro-substituent |

| Phenarsone Sulfoxylate | N/A | C₇H₁₀AsNO₆S | Antibiotic | Arsenic-containing, sulfoxylate group |

Key Observations:

Structural Complexity: this compound is a relatively small molecule (C₁₀H₁₃N₃·HCl) compared to Phenacridane chloride (C₂₆H₂₈NOCl), which has a larger aromatic backbone. Phenarsone sulfoxylate contains arsenic (As), a heavy metal known for antimicrobial properties but associated with higher toxicity risks .

Therapeutic Profile :

- All three compounds are classified as antibiotics, but their mechanisms likely differ. Imidazole derivatives like Phenamazoline may target microbial DNA or enzyme systems, while arsenic-based Phenarsone sulfoxylate could disrupt metabolic pathways in pathogens .

Safety Considerations :

- Phenarsone sulfoxylate’s arsenic content raises concerns about cumulative toxicity, whereas Phenamazoline’s imidazole core is structurally analogous to safer, widely used antibiotics (e.g., metronidazole) .

Research Findings and Structural Analysis

This compound:

- Structural Uniqueness: The imidazole-aniline scaffold (Fig. 1) is critical for its activity. Imidazole rings are known to participate in hydrogen bonding and metal coordination, which may enhance binding to microbial targets .

Phenacridane Chloride:

- The presence of a chloro-substituent and extended aromatic system may improve membrane penetration, but its size could limit bioavailability compared to Phenamazoline .

Phenarsone Sulfoxylate:

- Arsenic’s electrophilic properties enable interaction with thiol groups in microbial enzymes, but this non-selective reactivity also poses risks to human cells .

Q & A

Q. What analytical methods are recommended for confirming the chemical structure of phenamazoline hydrochloride?

To validate the chemical structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and X-ray diffraction (XRD). For example, NMR can confirm the presence of the imidazoline ring and the aniline moiety, while XRD provides crystallographic evidence. Structural revisions, such as the correction to N-((4,5-Dihydro-1H-imidazol-2-yl)methyl)aniline hydrochloride, require cross-validation across these techniques to resolve ambiguities .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in airtight, light-resistant containers at 2–8°C. Avoid prolonged exposure to humidity, as hygroscopic degradation can alter purity. For long-term stability, lyophilize aliquots and validate storage conditions using accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring .

Q. What safety precautions are critical when working with this compound in vitro?

Use fume hoods for powder handling and wear nitrile gloves and safety goggles. Although hazard classifications may not be explicitly listed for phenamazoline, general protocols for hydrochloride salts apply: avoid inhalation, ensure proper ventilation, and dispose of waste via chemical inactivation (e.g., neutralization with sodium bicarbonate) .

Q. How can researchers establish baseline purity levels for this compound?

Perform reverse-phase HPLC with UV detection (e.g., C18 column, 220 nm wavelength, mobile phase: acetonitrile/0.1% trifluoroacetic acid). Compare retention times against a certified reference standard. Purity ≥98% is typical for pharmacological studies, validated via peak integration and spiking experiments .

Advanced Research Questions

Q. What experimental design strategies minimize variability in pharmacokinetic studies of this compound?

Use factorial design to optimize variables like dose, administration route (e.g., oral vs. intravenous), and sampling intervals. For example, a 2³ factorial design can assess interactions between pH, solubility enhancers (e.g., cyclodextrins), and bioavailability. Include control groups with placebo formulations to isolate compound-specific effects .

Q. How can conflicting data on phenamazoline’s receptor selectivity be resolved?

Conduct competitive binding assays (e.g., radioligand displacement) across α-adrenergic receptor subtypes (α1A, α1B, α2). Use Schild regression analysis to calculate pA2 values and confirm selectivity ratios. Discrepancies in literature may arise from differences in tissue sources (e.g., human vs. rodent) or assay conditions (e.g., buffer ionic strength) .

Q. What methodologies are suitable for assessing phenamazoline’s metabolic stability in hepatic models?

Employ liver microsomes or hepatocyte incubations with LC-MS/MS quantification. Monitor time-dependent depletion of phenamazoline and identify metabolites via fragmentation patterns. Adjust incubation parameters (e.g., NADPH concentration, incubation time) to mimic in vivo conditions. Compare interspecies differences using human, rat, and mouse models .

Q. How can computational modeling enhance the development of phenamazoline derivatives?

Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target receptors. Pair with molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes. Validate predictions with in vitro assays, focusing on substituents that improve potency (e.g., halogenation at the phenyl ring) .

Methodological Tables

Table 1: Typical HPLC Parameters for Purity Analysis of this compound

Table 2: Key Considerations for In Vivo Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.